5-Chloro-2-(chloromethyl)pyridine
Overview
Description
5-Chloro-2-(chloromethyl)pyridine: is an organic compound with the molecular formula C6H5Cl2N. It is a chlorinated derivative of pyridine and is commonly used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. This compound is known for its role in the production of neonicotinoid insecticides, such as imidacloprid, which are widely used in agriculture .
Mechanism of Action
Target of Action
5-Chloro-2-(chloromethyl)pyridine is primarily used as an intermediate in the synthesis of various pharmaceutical compounds and neonicotinoid pesticides . It is particularly important in the production of imidacloprid and acetamiprid , which are insecticides that act on the nicotinic acetylcholine receptor (nAChR) in the nervous system of insects.
Mode of Action
The compounds it helps synthesize, such as imidacloprid and acetamiprid, act as agonists to the nachr, causing overstimulation of the nervous system in insects, leading to paralysis and death .
Biochemical Pathways
As an intermediate, this compound is involved in the synthesis pathways of various compounds. For instance, it is used in the production of imidacloprid and acetamiprid, which affect the biochemical pathway involving the nAChR in insects .
Pharmacokinetics
It is known to be insoluble in water , which could impact its absorption and distribution in biological systems. It’s also important to note that the pharmacokinetic properties of the final products it helps synthesize would be more relevant in a biological context.
Result of Action
They cause overstimulation of the insect nervous system, leading to paralysis and death .
Action Environment
The action of this compound is primarily in the chemical reactions during the synthesis of other compounds. Environmental factors such as temperature, pH, and the presence of other reactants can influence these reactions. As it is insoluble in water , its stability and reactivity may also be affected by the solvent used in the reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Chlorination of 2-Chloro-5-methylpyridine: One common method involves the chlorination of 2-chloro-5-methylpyridine in the presence of a catalyst.
Cyclopentadiene-Acrolein Route: Another method involves the reaction of cyclopentadiene with acrolein, followed by chlorination and cyclization to form 5-chloro-2-(chloromethyl)pyridine.
Industrial Production Methods: Industrial production often involves the chlorination of 2-chloro-5-methylpyridine using chlorine gas in the presence of a catalyst. The reaction is conducted in a chlorination reactor, where the reactants are heated and chlorine gas is continuously introduced. The product is then purified through distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 5-Chloro-2-(chloromethyl)pyridine can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles, such as amines or thiols.
Oxidation and Reduction: This compound can also participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Major Products Formed:
Substitution Products: Depending on the nucleophile used, the major products can include various substituted pyridines, such as 2-(aminomethyl)-5-chloropyridine or 2-(thiomethyl)-5-chloropyridine.
Oxidation Products: Oxidation can lead to the formation of pyridine N-oxides or other oxidized derivatives.
Scientific Research Applications
Chemistry: 5-Chloro-2-(chloromethyl)pyridine is widely used as an intermediate in the synthesis of complex organic molecules. It serves as a building block for the production of various heterocyclic compounds .
Biology and Medicine: In medicinal chemistry, this compound is used to synthesize pharmaceutical agents, including antiviral and anticancer drugs. Its derivatives have shown potential in inhibiting certain enzymes and receptors involved in disease pathways .
Industry: In the agrochemical industry, this compound is a key intermediate in the production of neonicotinoid insecticides, which are effective against a wide range of pests. These insecticides work by targeting the nicotinic acetylcholine receptors in insects .
Comparison with Similar Compounds
2-Chloro-5-methylpyridine: This compound is a precursor in the synthesis of 5-chloro-2-(chloromethyl)pyridine and shares similar chemical properties.
2-Chloro-5-(trifluoromethyl)pyridine: Another chlorinated pyridine derivative used in the synthesis of pharmaceuticals and agrochemicals.
2-Chloro-4-methylpyridine: Similar in structure but with different substitution patterns, leading to varied reactivity and applications.
Uniqueness: this compound is unique due to its dual chlorine substitution, which enhances its reactivity in nucleophilic substitution reactions. This makes it a versatile intermediate for synthesizing a wide range of biologically active compounds .
Properties
IUPAC Name |
5-chloro-2-(chloromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2N/c7-3-6-2-1-5(8)4-9-6/h1-2,4H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTTKXEIHKDSIRC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Cl)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40561206 | |
Record name | 5-Chloro-2-(chloromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40561206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10177-24-9 | |
Record name | 5-Chloro-2-(chloromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40561206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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